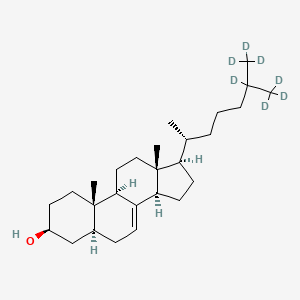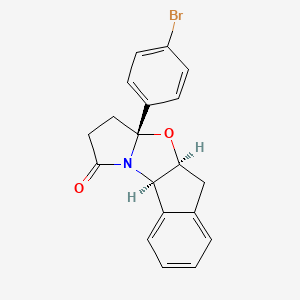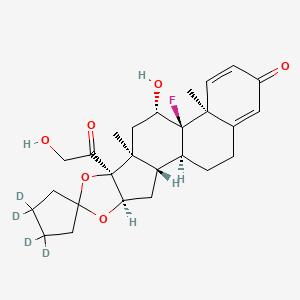
Asenapine-d7 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asenapine-d7 is a deuterated form of asenapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The deuterated version, Asenapine-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of asenapine, as the presence of deuterium atoms can influence the metabolic stability and bioavailability of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Asenapine-d7 involves the incorporation of deuterium atoms into the asenapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use deuterated reagents and solvents during the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Asenapine-d7 typically involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification and quality control to ensure the final product meets the required specifications for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Asenapine-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Asenapine-d7 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert asenapine-d7 to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the asenapine-d7 molecule.
Common Reagents and Conditions
Common reagents used in the reactions of Asenapine-d7 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of Asenapine-d7 depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Asenapine-d7 is widely used in scientific research to study the pharmacokinetics, metabolism, and pharmacodynamics of asenapine. Its applications include:
Mecanismo De Acción
Asenapine-d7, like asenapine, exerts its effects through antagonism of multiple neurotransmitter receptors, including serotonin (5-HT2A), dopamine (D2), and histamine (H1) receptors. This multi-receptor antagonism helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder . The presence of deuterium atoms in Asenapine-d7 can influence its metabolic stability and bioavailability, potentially leading to differences in its pharmacokinetic profile compared to non-deuterated asenapine .
Comparación Con Compuestos Similares
Asenapine-d7 can be compared to other deuterated and non-deuterated antipsychotic compounds, such as:
Asenapine: The non-deuterated form, used clinically for the treatment of schizophrenia and bipolar disorder.
Clozapine: Another atypical antipsychotic with a similar receptor profile but different side effect profile.
Risperidone: An atypical antipsychotic with a different receptor binding profile and pharmacokinetic properties.
Asenapine-d7 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and provide valuable insights into the pharmacokinetics and metabolism of asenapine .
Propiedades
Fórmula molecular |
C17H16ClNO |
|---|---|
Peso molecular |
292.8 g/mol |
Nombre IUPAC |
(2R,6R)-9-chloro-3,3,5,5-tetradeuterio-4-(trideuteriomethyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3,9D2,10D2 |
Clave InChI |
VSWBSWWIRNCQIJ-LOXJFUNHSA-N |
SMILES isomérico |
[2H]C1([C@@H]2[C@H](C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C(N1C([2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)





![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)



![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)
